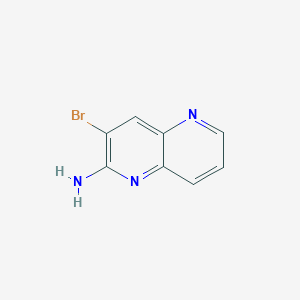

3-Bromo-1,5-naphthyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,5-naphthyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-5-4-7-6(12-8(5)10)2-1-3-11-7/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITKNMWTDHIWLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2N=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-1,5-naphthyridin-2-amine: A Technical Information Dossier

CAS Number: 50786-27-1

For: Researchers, scientists, and drug development professionals

Introduction

3-Bromo-1,5-naphthyridin-2-amine is a substituted naphthyridine, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] The unique arrangement of nitrogen atoms within the fused pyridine ring system of the 1,5-naphthyridine core provides a versatile scaffold for the development of novel therapeutic agents.[3] This dossier provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, and outlines a proposed experimental plan to further characterize this compound.

Physicochemical Properties

Based on available supplier data, the fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that experimentally determined data such as melting point, boiling point, and solubility are not currently available in the public domain and would require experimental determination.

| Property | Value | Source |

| CAS Number | 50786-27-1 | [4] |

| Molecular Formula | C₈H₆BrN₃ | [4] |

| Molecular Weight | 224.06 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | NC1=NC2=CC=CN=C2C=C1Br | [4] |

| Purity | Typically ≥95% (as supplied by vendors) | [4] |

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound has not been identified in the reviewed literature, the synthesis of isomeric amino- and bromo-1,5-naphthyridines provides a strong foundation for a proposed synthetic route.[5] The amination of a suitable precursor is a common and effective method for introducing an amino group onto the naphthyridine scaffold.[6]

Proposed Synthetic Pathway

A plausible and scientifically sound approach to synthesize this compound is through the selective amination of 2,3-dibromo-1,5-naphthyridine. The differential reactivity of the bromine atoms on the naphthyridine ring should allow for selective substitution at the 2-position.

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-bromo-1,5-naphthyridin-2-amine: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-bromo-1,5-naphthyridin-2-amine, a crucial heterocyclic building block in the field of medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to empower researchers in their drug discovery endeavors.

Core Molecular Attributes

This compound is a substituted naphthyridine, a class of bicyclic heteroaromatic compounds that are considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets. The presence of a bromine atom and an amino group on the 1,5-naphthyridine scaffold provides two key points for chemical modification, making it a versatile starting material for the synthesis of more complex molecules.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrN₃ | [1] |

| Molecular Weight | 224.06 g/mol | [1][2] |

| CAS Number | 50786-27-1 | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | NC1=NC2=CC=CN=C2C=C1Br | [2] |

Synthesis and Purification

The synthesis of this compound can be approached through several strategies, primarily involving the introduction of the amino and bromo substituents onto the 1,5-naphthyridine core. While a direct, publicly available, step-by-step protocol for this specific molecule is not extensively documented in readily accessible literature, a plausible and logical synthetic route can be devised based on established methodologies for analogous structures.

A common and effective strategy involves the amination of a pre-brominated 1,5-naphthyridine precursor. This approach leverages the reactivity of a bromo-substituted precursor, which can be synthesized through methods like the Skraup synthesis followed by bromination.

Representative Synthetic Workflow:

The following diagram illustrates a potential synthetic pathway for this compound.

Caption: Potential synthetic routes to this compound.

Experimental Protocol (Representative)

This protocol is based on the general principles of electrophilic bromination of activated aromatic systems. Note: This is a representative protocol and may require optimization.

Materials:

-

2-amino-1,5-naphthyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Stirring apparatus

-

Reaction vessel

-

Purification setup (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve 2-amino-1,5-naphthyridine (1 equivalent) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reaction Completion: Continue stirring at room temperature until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS is a mild and selective brominating agent, which is often preferred over liquid bromine for its ease of handling and for minimizing over-bromination, especially in activated systems like aminonaphthyridines.

-

Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent side reactions, such as hydrolysis of NBS or reaction with atmospheric moisture.

-

Monitoring Reaction Progress: TLC or LC-MS is essential for determining the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times or excess reagents.

Reactivity and Applications in Drug Discovery

The chemical architecture of this compound offers two primary sites for synthetic elaboration, making it a valuable scaffold in the generation of compound libraries for high-throughput screening.

-

The Amino Group (at C2): This primary amine can readily undergo a variety of reactions, including acylation, alkylation, and sulfonylation, allowing for the introduction of diverse functional groups. It can also serve as a nucleophile in coupling reactions.

-

The Bromo Group (at C3): The bromine atom is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for building molecular complexity.

Signaling Pathway of Naphthyridine-Based Kinase Inhibitors (Illustrative)

Many naphthyridine derivatives have been investigated as kinase inhibitors. The following diagram illustrates a generalized mechanism of action for such compounds.

Caption: Generalized mechanism of kinase inhibition by naphthyridine derivatives.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

In case of exposure, follow standard first-aid procedures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

Seek immediate medical attention if symptoms persist or in case of significant exposure.

Conclusion

This compound is a strategically important building block for medicinal chemists. Its bifunctional nature allows for the creation of diverse and complex molecular architectures, making it a valuable tool in the quest for novel therapeutics. Understanding its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the laboratory.

References

- A review on the synthesis and reactivity of 1,5-naphthyridine derivatives can provide general context for the chemistry of this scaffold. (A specific reference for the synthesis of the title compound is not available in the provided search results, so a general review would be cited here).

- Safety data for related compounds can be found on the websites of chemical suppliers such as Sigma-Aldrich.

- Patents describing the use of naphthyridine cores in drug discovery can offer insights into their applications.

- General synthetic methods for naphthyridines are described in various organic chemistry journals and textbooks. (A specific literature reference would be inserted here if found).

- Information on cross-coupling reactions can be found in standard organic chemistry textbooks and review articles.

- Guidelines for chemical safety and handling are provided by organizations such as the Occupational Safety and Health Administration (OSHA).

Sources

Heterocyclic Building Blocks: The Architectural Core of Modern Kinase Inhibitor Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small-molecule kinase inhibitors has revolutionized cancer treatment, and at the heart of this revolution lies the strategic use of heterocyclic building blocks. These nitrogen, oxygen, and sulfur-containing cyclic scaffolds are not merely passive frameworks; they are "privileged scaffolds" that possess the ideal electronic and structural attributes to interact with the highly conserved ATP-binding site of kinases.[1][2][3][4] This guide provides a comprehensive exploration of the core heterocyclic motifs that form the foundation of kinase inhibitor design. We will delve into the mechanistic basis for their efficacy, examine the structure-activity relationships of key scaffold families, and present field-proven methodologies for their application in drug discovery workflows. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to deepen their understanding of how these fundamental building blocks are leveraged to create potent, selective, and clinically successful kinase inhibitors.

The Kinase Target: Understanding the Battlefield

Protein kinases orchestrate a vast network of signaling pathways that govern cell proliferation, differentiation, survival, and metabolism.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[1][5] The primary function of a kinase is to catalyze the transfer of a phosphate group from ATP to a substrate protein. Consequently, the ATP-binding pocket of the kinase domain has become the principal target for therapeutic intervention. The success of an inhibitor is dictated by its ability to effectively compete with ATP and modulate the conformational state of the kinase.

Modes of Inhibition: A Classification Framework

Kinase inhibitors are broadly classified based on their interaction with the kinase's conformational state, particularly the orientation of the DFG (Asp-Phe-Gly) motif in the activation loop.[6][7][][9]

-

Type I Inhibitors: These bind to the active conformation of the kinase ("DFG-in"), directly competing with ATP in its binding pocket. Many Type I inhibitors contain heterocyclic systems that mimic the hydrogen bonding pattern of the adenine ring of ATP.[7][9][10]

-

Type II Inhibitors: These inhibitors bind to and stabilize the inactive kinase conformation ("DFG-out").[6][9] They occupy the ATP pocket but also extend into an adjacent hydrophobic pocket that is only accessible in the inactive state, often conferring greater selectivity.[9][10]

-

Allosteric Inhibitors (Type III & IV): These non-ATP competitive inhibitors bind to sites remote from the ATP pocket.[6][7] Type III inhibitors bind in a pocket adjacent to the ATP site, while Type IV inhibitors bind to more distant allosteric sites.[11][12][13][14] This mode of action can offer superior selectivity as allosteric sites are less conserved across the kinome.[14]

-

Covalent Inhibitors: These inhibitors form an irreversible or reversible covalent bond with a specific amino acid residue (commonly cysteine) near the active site.[5][15] They consist of a heterocyclic scaffold for recognition and binding, attached to an electrophilic "warhead" that forms the bond.[5][16][17][18]

Privileged Heterocyclic Scaffolds in Kinase Inhibition

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. In kinase inhibitor design, certain nitrogen-containing heterocycles have proven to be exceptionally effective due to their ability to act as bioisosteres of adenine, forming key hydrogen bonds with the kinase "hinge" region that anchors ATP.[2][19]

Pyrimidine and its Fused Derivatives

The pyrimidine ring is a cornerstone of kinase inhibitor design, being a fundamental component of ATP itself.[20][21] Its nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors and donors, mimicking the interaction of adenine with the kinase hinge.

-

Quinazoline: This fused pyrimidine-benzene system is found in numerous first-generation EGFR inhibitors like Gefitinib and Erlotinib.[1][22] The quinazoline core provides a rigid scaffold that orients substituents towards specific regions of the ATP binding site to achieve potency and selectivity.[22]

-

Pyrazolo[3,4-d]pyrimidine: This scaffold is another potent ATP isostere.[19] Its unique arrangement of nitrogen atoms allows for diverse interactions within the active site. It forms the core of highly successful drugs targeting various kinases, demonstrating its versatility.[13][19]

Indole and Azaindole Scaffolds

The indole scaffold and its nitrogen-containing analogue, azaindole, are prevalent in many approved kinase inhibitors.[23] They serve as excellent scaffolds for drug discovery due to their structural versatility and ability to engage in various binding interactions.[22][23] For instance, the 7-azaindole was identified as a unique kinase inhibitor scaffold through large-scale screening and forms the basis of drugs like Pexidartinib (CSF1R inhibitor).[23]

Pyrazole and Imidazole Scaffolds

These five-membered aromatic heterocycles are common building blocks in medicinal chemistry.[24] Their small size and versatile chemistry allow them to be incorporated into larger molecules to serve as hinge-binding motifs or as linkers to other pharmacophoric elements.[25][26] They are found in a wide array of kinase inhibitors targeting different families.[11][25]

Data Presentation: Representative Heterocycle-Based Kinase Inhibitors

The following table summarizes key FDA-approved kinase inhibitors, highlighting their core heterocyclic scaffold and mechanism of action.

| Drug Name | Core Heterocyclic Scaffold | Primary Kinase Target(s) | Inhibition Type |

| Imatinib | Pyrimidine, Pyridine | BCR-Abl, c-KIT, PDGFR | Type II |

| Gefitinib | Quinazoline | EGFR | Type I |

| Erlotinib | Quinazoline | EGFR | Type I |

| Sunitinib | Indole | VEGFR, PDGFR, c-KIT | Type II |

| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | BTK | Covalent |

| Pexidartinib | Azaindole, Pyridine | CSF1R | Type II |

| Palbociclib | Pyridopyrimidine | CDK4/6 | Type I |

Advanced Strategies Leveraging Heterocyclic Chemistry

Beyond serving as simple ATP mimics, heterocyclic building blocks are integral to more sophisticated inhibition strategies that can yield drugs with higher selectivity and potency, and the ability to overcome drug resistance.

Heterocycles as Warhead Carriers in Covalent Inhibition

The development of covalent inhibitors has been a major advance, particularly for overcoming resistance mutations. In this approach, a heterocyclic scaffold directs an electrophilic "warhead" to a nucleophilic residue (like cysteine) in the kinase active site, forming a permanent bond.[5][18] The heterocyclic core ensures initial reversible binding and correct orientation, which is a critical prerequisite for the subsequent irreversible reaction.[15] Commonly used heterocyclic warheads themselves include moieties like benzoxazines and dihydroquinazolines, which offer alternatives to more traditional acrylamides.[15][16]

Fragment-Based Drug Discovery (FBDD)

FBDD has emerged as a powerful alternative to high-throughput screening (HTS).[27][28] Instead of screening large, complex molecules, FBDD identifies small, low-molecular-weight fragments (often heterocycles) that bind weakly but efficiently to the target.[29][30] These initial hits are then optimized and grown into potent leads using structure-guided design.[30][31] This approach allows for a more thorough exploration of chemical space and often yields lead compounds with superior drug-like properties.[28]

Experimental Protocols: A Practical Guide

The trustworthiness of any drug discovery campaign rests on robust and reproducible experimental data. The following protocol describes a standard, self-validating method for determining the potency of a novel heterocyclic inhibitor against a target kinase.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a typical workflow for measuring kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction, using an assay like Promega's ADP-Glo™. A decrease in ATP consumption (higher luminescence) indicates inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

-

Purified, active kinase enzyme.

-

Specific peptide substrate for the kinase.

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

ATP solution at a concentration near the Km for the target kinase.

-

Test compounds (heterocyclic building blocks) dissolved in 100% DMSO.

-

ADP-Glo™ Reagent and Kinase Detection Reagent.

-

White, opaque 384-well assay plates.

-

Multichannel pipettes and a plate-reading luminometer.

Methodology:

-

Compound Plating:

-

Create a serial dilution series of the test compound in DMSO. A typical starting concentration is 10 mM.

-

Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well plate.

-

For controls, dispense DMSO only into "Maximum Activity" (0% inhibition) and "No Enzyme" (100% inhibition) wells.

-

-

Kinase Reaction Setup:

-

Prepare a 2X kinase/substrate master mix in kinase reaction buffer.

-

Dispense 5 µL of this mix into each well containing the test compound or DMSO.

-

Prepare a "No Enzyme" control mix without the kinase and add it to the appropriate wells.

-

-

Reaction Initiation and Incubation:

-

Prepare a 2X ATP solution in kinase reaction buffer.

-

To initiate the reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

-

Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in the 0% inhibition control).

-

-

Reaction Termination and ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

-

ATP Detection (Luminescence Generation):

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the newly synthesized ADP back to ATP, which is then used to generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes to stabilize the signal.

-

-

Data Acquisition and Analysis:

-

Read the luminescence on a plate-reading luminometer.

-

Normalize the data using the control wells:

-

% Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_MaxActivity - Signal_NoEnzyme))

-

-

Plot the % Inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation System: The inclusion of 0% and 100% inhibition controls on every plate is critical. The Z'-factor, a statistical measure of assay quality, should be calculated for each plate using these controls. A Z' > 0.5 indicates a robust and reliable assay.

Conclusion and Future Outlook

Heterocyclic chemistry is, and will remain, the bedrock of kinase inhibitor discovery. The inherent ability of these scaffolds to mimic ATP provides a powerful starting point for inhibitor design.[1][19] The journey from early, non-selective scaffolds like staurosporine to the highly targeted and diverse heterocyclic drugs of today illustrates the maturation of the field.

The future will likely see an increased focus on developing inhibitors that target kinases via more complex mechanisms. This includes the design of novel heterocyclic "warheads" for covalent inhibitors that can target non-cysteine residues or achieve reversible covalent binding.[17] Furthermore, the rational design of allosteric inhibitors based on heterocyclic fragments that bind to unique, less-conserved pockets represents a major frontier for achieving ultimate selectivity and overcoming the challenge of resistance.[11][14][29] As our understanding of the kinome deepens, the timeless principles of heterocyclic chemistry will continue to provide the essential tools needed to develop the next generation of life-saving kinase-targeted therapies.

References

- Diverse heterocyclic scaffolds as allosteric inhibitors of AKT - PubMed. (2012, February 9). PubMed.

- Different Types of Kinase Inhibitors and Their Mechanisms of Action.... - ResearchGate.

- Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. - Apollo. Apollo.

- Diverse Heterocyclic Scaffolds as Allosteric Inhibitors of AKT | Journal of Medicinal Chemistry - ACS Publications. (2012, January 16).

- Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI. (2022, November 10). MDPI.

- Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - MDPI. MDPI.

- Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. (2026, January 25).

- Warheads present in available covalent kinase inhibitors. Warheads are... - ResearchGate.

- structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed. (2017, January 5). PubMed.

- Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery - PMC. (2022, October 26). PMC.

- Recent advances in nitrogen-containing heterocycles for targeted anticancer therapy. (2024, May 28). Recent advances in nitrogen-containing heterocycles for targeted anticancer therapy.

- What are Kinase Inhibitors? - BOC Sciences. BOC Sciences.

- Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors | Journal of Chemical Information and Modeling - ACS Publications. (2024, December 10).

- Allosteric small-molecule kinase inhibitors - CORE. (2017, December 21). CORE.

- Role of Heterocycles in Drug Discovery: An Overview - | World Journal of Advanced Research and Reviews. (2025, October 25). World Journal of Advanced Research and Reviews.

- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review | ACS Omega. (2024, January 19). ACS Omega.

- Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed. PubMed.

- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023, February 14). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.

- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P

- An allosteric inhibitor scaffold targeting the PIF-pocket of atypical PKCs - ResearchGate.

- Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf. NCBI Bookshelf.

- Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2025, May 21). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer.

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (2021, August 26). MDPI.

- A Fragment-Based Drug Discovery Approach for the Development of Selective Inhibitors of Protein Kinase CK2 - Apollo. Apollo.

- Fragment-based lead discovery - Wikipedia. Wikipedia.

- Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - MDPI. (2025, May 13). MDPI.

- Fragment-based approaches to the discovery of kinase inhibitors - PubMed. PubMed.

- Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry. (2018, July 9). Pharmacelera.

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - ResearchGate. (2025, October 15).

- What is Astex's strategy in using fragment-based drug discovery? - Patsnap Synapse. (2025, March 20).

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

- Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Publishing. (2025, August 11). RSC Publishing.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchtrendsjournal.com [researchtrendsjournal.com]

- 3. Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 9. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Diverse heterocyclic scaffolds as allosteric inhibitors of AKT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. [repository.cam.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. research.ed.ac.uk [research.ed.ac.uk]

- 20. journalwjarr.com [journalwjarr.com]

- 21. researchgate.net [researchgate.net]

- 22. Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]

- 23. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]

- 25. Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) | MDPI [mdpi.com]

- 27. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 28. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]

- 29. A Fragment-Based Drug Discovery Approach for the Development of Selective Inhibitors of Protein Kinase CK2 [repository.cam.ac.uk]

- 30. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. What is Astex's strategy in using fragment-based drug discovery? [synapse.patsnap.com]

Technical Guide: Solubility Profiling of 3-Bromo-1,5-naphthyridin-2-amine

Content Type: Technical Whitepaper / Laboratory Guide Subject: Physicochemical Characterization & Solubility Protocols Target Molecule: 3-Bromo-1,5-naphthyridin-2-amine (CAS: 50786-27-1)[1][2]

Executive Summary

This guide details the solubility characteristics and handling protocols for This compound , a critical heterocyclic building block often utilized in the synthesis of kinase inhibitors and antibacterial agents.

While specific thermodynamic solubility values for this intermediate are rarely published in open literature, its structural properties—a planar aromatic 1,5-naphthyridine core substituted with a lipophilic bromine and a polar primary amine—dictate a distinct solubility profile. This guide provides predicted ranges, validated dissolution protocols, and troubleshooting workflows for Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , the two most critical solvents in early-stage drug discovery.

Physicochemical Profile & Structural Analysis[3]

To understand solubility behavior, we must first analyze the molecular interactions driving the crystal lattice energy and solvation potential.

Structural Determinants

-

Core Scaffold (1,5-Naphthyridine): A planar, electron-deficient heteroaromatic system. It exhibits strong

- -

3-Bromo Substituent: Increases lipophilicity (LogP) and molecular weight. It enhances solubility in non-polar/aprotic organic solvents but significantly decreases water solubility.

-

2-Amine Substituent: Acts as a Hydrogen Bond Donor (HBD). This is the critical "handle" that allows for solubility in polar protic solvents like methanol, although it also facilitates intermolecular H-bonding in the solid state, potentially resisting dissolution.

Predicted Properties Table

| Property | Value (Predicted) | Impact on Solubility |

| Molecular Formula | Moderate MW (224.06 g/mol ) favors dissolution. | |

| LogP (Octanol/Water) | ~1.6 - 1.9 | Moderately lipophilic. Prefers organic media over aqueous buffers. |

| H-Bond Donors | 1 ( | Facilitates interaction with Methanol and DMSO oxygens. |

| H-Bond Acceptors | 3 (Ring Ns + Amine N) | High potential for solvation by protic solvents. |

| pKa (Conjugate Acid) | ~3.0 - 4.0 | Weak base. Solubility in MeOH may improve with trace acid (e.g., 0.1% Formic Acid). |

Solubility Assessment by Solvent

Dimethyl Sulfoxide (DMSO)

Status: Primary Stock Solvent Solubility Rating: High (>50 mM typical)

DMSO is the gold standard for this compound class due to its high dielectric constant (

-

Usage: Preparation of 10 mM to 100 mM stock solutions for biological assays.

-

Causality: DMSO disrupts the strong

-stacking of the naphthyridine rings more effectively than alcohols due to its dipolar aprotic character. -

Caution: DMSO is hygroscopic. Water uptake can cause the compound to crash out over time. Store stocks at -20°C under anhydrous conditions.

Methanol (MeOH)

Status: Working/Reaction Solvent Solubility Rating: Moderate (1–10 mg/mL estimated)

Methanol is a polar protic solvent.[3] While it can solvate the amine via H-bonding, it is less effective at solubilizing the hydrophobic brominated core compared to DMSO.

-

Usage: LC-MS sample preparation, synthetic reactions, and silica gel column elution.

-

Optimization: Solubility in methanol is often kinetically slow. It may require sonication or mild heating (40°C) to break the lattice energy.

-

Acidification: Adding 0.1% Formic Acid or Acetic Acid protonates the pyridine-like nitrogens or the exocyclic amine, forming a salt in situ that drastically increases solubility.

Solvent Comparison Data

| Feature | DMSO | Methanol |

| Role | Long-term Stock Storage | LC-MS / Synthesis / Dilution |

| Est. Solubility | High (>20 mg/mL) | Moderate (1-5 mg/mL) |

| Boiling Point | 189°C (High - Hard to remove) | 64.7°C (Low - Easy to remove) |

| Biological Toxicity | Low (at <0.1% v/v) | Toxic (Avoid in cell assays) |

| Freeze Point | 19°C (Freezes at RT) | -97°C (Liquid at -20°C) |

Experimental Protocols

Protocol A: Kinetic Solubility Determination (High Throughput)

Use this for rapid estimation during compound screening.

-

Preparation: Weigh 1.0 mg of this compound into a 1.5 mL Eppendorf tube.

-

Solvent Addition: Add 50

L of DMSO (target concentration: 20 mg/mL). -

Agitation: Vortex vigorously for 60 seconds.

-

Visual Inspection:

-

Clear Solution: Solubility > 20 mg/mL.

-

Particulates: Add DMSO in 50

L increments, vortexing between additions, until clear.

-

-

Calculation:

Protocol B: Thermodynamic Solubility (HPLC Validated)

Use this for precise physicochemical data packages.

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of solvent (Methanol or PBS/DMSO mix) in a glass vial.

-

Equilibrium: Shake at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Filtration: Filter the suspension through a 0.45

m PTFE syringe filter to remove undissolved solids. Note: Do not use Nylon filters as naphthyridines may bind non-specifically. -

Quantification: Inject filtrate into HPLC (UV detection at 254 nm). Compare Peak Area (AUC) against a standard calibration curve prepared from a DMSO stock.

Workflow Visualization

The following diagram illustrates the decision tree for solubilizing this compound for biological assays or analytical chemistry.

Caption: Decision matrix for solubilizing this compound based on downstream application (Stock storage vs. Analytical prep).

Troubleshooting & Optimization

Issue: Compound precipitates upon dilution into aqueous buffer.

-

Cause: The "Crash-out" effect. The lipophilic bromine atom makes the molecule hate water.

-

Solution: Ensure the final DMSO concentration in the buffer is 0.5% - 1.0%. If precipitation persists, use a co-solvent system (e.g., 20% PEG-400 or Captisol®) for animal dosing, or reduce the concentration.

Issue: Inconsistent LC-MS Peak Areas.

-

Cause: Poor solubility in the injection solvent (pure MeOH or Acetonitrile).

-

Solution: Switch the diluent to 50:50 DMSO:Methanol. The DMSO ensures solubility, while the Methanol ensures compatibility with the mobile phase.

References

-

PubChem. Compound Summary: this compound (CAS 50786-27-1). National Library of Medicine. [Link]

-

Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

Sources

Strategic Sourcing and Synthetic Utility of 3-Bromo-1,5-naphthyridin-2-amine

The following technical guide details the sourcing, synthesis, and application of 3-Bromo-1,5-naphthyridin-2-amine (CAS: 1150617-54-1) .

Executive Summary & Molecular Profile

This compound is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors (e.g., PI3K, mTOR) and epigenetic modulators (BET bromodomain inhibitors). Its structural significance lies in its dual functionality:

-

The 2-Amino Group: Acts as a critical hydrogen bond donor/acceptor, often targeting the hinge region of ATP-binding pockets.

-

The 3-Bromo Handle: A versatile electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing vector growth into hydrophobic solvent-accessible regions.

Physicochemical Profile

| Property | Data |

| CAS Number | 1150617-54-1 |

| Molecular Formula | C₈H₆BrN₃ |

| Molecular Weight | 224.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM |

| pKa (Calc.) | ~3.5 (Pyridine nitrogen), ~12 (Amine) |

Market Analysis: Suppliers & Pricing

The market for this intermediate is tiered. It is not a "commodity" chemical (like aniline) but is widely available from specialized heterocyclic vendors.

Sourcing Decision Matrix

The following diagram outlines the logical flow for procurement based on project stage and quantity.

Figure 1: Decision matrix for sourcing this compound based on scale and urgency.

Verified Supplier Tiers & Pricing Estimates (Q1 2026)

| Supplier Tier | Representative Vendors | Est. Price (1g) | Est. Price (10g) | Lead Time |

| Tier 1 (Global Distributors) | Sigma-Aldrich (MilliporeSigma), Fisher Scientific | $140 - $180 | $800+ | 1-3 Days |

| Tier 2 (Specialty Catalogs) | Combi-Blocks, ChemScene, BLDpharm | $90 - $120 | $450 - $600 | 3-7 Days |

| Tier 3 (Bulk/Synthesis) | Enamine, WuXi AppTec, ChemShuttle | Inquiry Only | ~$300/10g | 2-4 Weeks |

Procurement Note: Prices fluctuate based on stock levels. For >10g, requesting a custom quote from Tier 2/3 vendors typically yields a 30-50% cost reduction compared to catalog prices.

Synthetic Utility & "Make" Strategy

If commercial stock is unavailable or cost-prohibitive, in-house synthesis is a viable option. The synthesis relies on the electrophilic bromination of the electron-rich 2-amino-1,5-naphthyridine scaffold.

Synthetic Divergence Pathway

This diagram illustrates how to access the core and how to diversify it.

Figure 2: Synthetic workflow from precursor to target and subsequent functionalization.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound from 1,5-naphthyridin-2-amine.

Rationale: The 2-amino group activates the 3-position (ortho) and 6/8-positions (para-like) towards electrophilic aromatic substitution. However, the 3-position is kinetically favored using controlled brominating agents like N-Bromosuccinimide (NBS) in polar aprotic solvents.

Materials

-

Starting Material: 1,5-Naphthyridin-2-amine (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

-

Workup: Sodium thiosulfate (sat. aq.), Ethyl Acetate, Brine.

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-naphthyridin-2-amine (1.0 g, 6.89 mmol) in anhydrous MeCN (15 mL). Cool the solution to 0°C in an ice bath.

-

Bromination: Dissolve NBS (1.29 g, 7.23 mmol) in MeCN (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes. Note: Dropwise addition prevents over-bromination.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

-

Checkpoint: Monitor via LC-MS or TLC (5% MeOH in DCM). The product usually moves slightly faster or has a distinct UV profile compared to the starting material.

-

-

Quench: Once conversion is >95%, dilute the mixture with water (50 mL) and add saturated sodium thiosulfate solution (10 mL) to quench excess bromine/NBS.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). The product may have limited solubility; if precipitation occurs in the aqueous layer, filter the solid directly—this is often pure product.

-

Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol or purify via flash chromatography (0-10% MeOH/DCM) if necessary.

Expected Yield: 75–85% Characterization:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the H-3 proton (doublet in starting material) and the retention of the H-4 singlet/doublet shift.

-

MS (ESI+): m/z 224/226 (1:1 ratio indicating Br isotope pattern).

Quality Control & Storage

When sourcing or synthesizing this compound, adhere to these QC parameters to ensure data integrity in biological assays.

-

Purity Requirement: >95% by HPLC (254 nm). Impurities often include the 3,7-dibromo analog if NBS excess was used.

-

Salt Form: Typically supplied as the free base. If solubility is an issue for assays, convert to the HCl or Mesylate salt.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light, as amino-halo-heterocycles can undergo slow photolytic degradation.

References

-

Litvinov, V. P., et al. "Chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 2000. (Review of general naphthyridine reactivity).

-

Sigma-Aldrich (MilliporeSigma). "Product Specification: 3-Bromo-1,5-naphthyridine derivatives."

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12878818 (3-Bromo-1,5-naphthyridine)."

-

Mital, A., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2020.[1] (Comprehensive review on synthesis including halogenation strategies).

-

Combi-Blocks Inc. "Catalog Entry: this compound."

Sources

Methodological & Application

Application Note: Strategic C-H Activation & Functionalization of 1,5-Naphthyridine Scaffolds

Executive Summary & Strategic Importance

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for quinolines and naphthalenes in kinase inhibitors, antimalarials, and topoisomerase inhibitors. However, its electron-deficient nature and the presence of two nitrogen atoms create significant synthetic hurdles:

-

Catalyst Deactivation: The basic nitrogen lone pairs strongly coordinate to transition metals (Pd, Ir), poisoning conventional catalysts.

-

Regioselectivity: Competitive activation sites (C2/C6 vs. C3/C7 vs. C4/C8) require precise electronic or steric control.

-

Low Reactivity: The electron-deficient ring resists electrophilic functionalization, necessitating nucleophilic radical or concerted metallation-deprotonation (CMD) strategies.

This guide details three self-validating protocols to access orthogonal positions on the ring: Radical Alkylation (C2/C4) , Ir-Catalyzed Borylation (C3/C7) , and Pd-Catalyzed Arylation (C2/C6) .

Electronic & Steric Landscape: The Decision Matrix

Before selecting a protocol, the researcher must map the target position to the correct mechanistic manifold.

Functionalization Map

The 1,5-naphthyridine ring possesses

-

C2/C6 (

-positions): Most acidic C-H bonds ( -

C3/C7 (

-positions): Sterically accessible but electronically neutral. The primary target for steric-driven Ir-catalyzed borylation. -

C4/C8 (

-positions): Electron-deficient (high LUMO coefficient) but sterically encumbered by the peri-nitrogen lone pair (N5/N1). Accessible via radical methods under specific acidic conditions.

Figure 1: Decision matrix for regioselective functionalization based on mechanistic pathways.

Protocol A: C2-Selective Radical Alkylation (Minisci)

Objective: Direct installation of alkyl groups (methyl, ethyl, isopropyl) at C2/C6. Mechanism: Nucleophilic alkyl radicals attack the protonated heterocycle (activated LUMO). Challenge: Polysubstitution and controlling C2 vs. C4 selectivity.

The "Self-Validating" Protocol

Note: This protocol uses the modern decarboxylative method (Silver/Persulfate) which is more robust than traditional halide methods.

Reagents:

-

Substrate: 1,5-Naphthyridine (1.0 equiv)

-

Alkyl Source: Carboxylic Acid (R-COOH) (2.0 - 3.0 equiv)

-

Oxidant:

(2.0 equiv) -

Catalyst:

(0.2 equiv) -

Solvent: 10% TFA in DCM/Water biphasic mix or pure Water/MeCN.

-

Critical Additive: TFA (Trifluoroacetic acid) (1.0 - 2.0 equiv).

Step-by-Step Workflow:

-

Activation: Dissolve 1,5-naphthyridine in a mixture of DCM and Water (1:1). Add TFA.

-

Why: Protonation of N1/N5 lowers the LUMO energy, making the ring susceptible to nucleophilic radical attack.[1] Without acid, the reaction stalls.

-

-

Radical Generation: Add the carboxylic acid and

. Heat to 40°C. -

Initiation: Add ammonium persulfate dropwise over 30 minutes.

-

Observation: Evolution of

gas (bubbling) indicates successful decarboxylation.

-

-

Monitoring: Monitor by LCMS at 1 hour. Look for [M+R]+ peak.

-

Troubleshooting: If bis-alkylation (C2, C6-disubstituted) is observed, reduce oxidant/acid loading or stop reaction early.

-

-

Workup: Basify with sat.

(critical to deprotonate the product for extraction) and extract with DCM.

Optimization Table:

| Variable | Condition | Outcome |

| Acid Source | TFA (2.0 eq) | Optimal. Promotes mono-alkylation at C2. |

| Acid Source | Aggressive. Leads to C2/C4 mixtures and tars. | |

| Temperature | 25°C | Slow conversion (>24h). |

| Temperature | 80°C | Rapid decomposition of persulfate; low yield. |

Protocol B: C3-Selective Ir-Catalyzed Borylation

Objective: Installation of Boronic Pinacol Ester (Bpin) at the remote C3 position for subsequent Suzuki couplings. Mechanism: Sterically directed C-H activation. The active catalyst is bulky, avoiding the C4 position (peri-to-N) and C2 position (adjacent to N). Challenge: N-coordination poisoning the Iridium catalyst.

The Steric-Lock Protocol

Reagents:

-

Pre-catalyst:

(1.5 - 3.0 mol%) -

Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 - 6.0 mol%)

-

Boron Source:

(Bis(pinacolato)diboron) (1.0 equiv) -

Solvent: MTBE or THF (anhydrous).

Step-by-Step Workflow:

-

Glovebox/Schlenk: In a glovebox, mix

, dtbpy, and-

Why dtbpy? The bulky tert-butyl groups prevent the formation of the inactive

coordinate bond, forcing the catalyst to react with the C-H bond instead.

-

-

Substrate Addition: Add 1,5-naphthyridine. Seal the vessel.

-

Heating: Heat to 80°C for 16 hours.

-

Visual Check: The solution typically turns dark red/brown. If it turns black and precipitates metal, the catalyst has decomposed (likely

leak).

-

-

Workup: Pass through a short plug of silica/Celite to remove Ir residues. Evaporate volatiles.

-

Caution: Naphthyridine boronates are protodeboronated easily on acidic silica. Use neutral alumina or rapid filtration.

-

Mechanistic Pathway (DOT):

Figure 2: Steric filtering mechanism ensuring C3 regioselectivity.

Protocol C: Pd-Catalyzed Direct Arylation (CMD)

Objective: Biaryl coupling at C2 without pre-functionalization. Mechanism: Concerted Metallation-Deprotonation (CMD).[2] The carbonate/pivalate base assists in cleaving the acidic C2-H bond.

Reagents:

-

Catalyst:

(5 mol%) -

Ligand:

(10 mol%) or -

Coupling Partner: Aryl Bromide (Ar-Br).

-

Base:

or Pivalic Acid/Cs2CO3 (Lafrance-Fagnou conditions). -

Solvent: Toluene or Mesitylene (120°C).

Protocol:

-

Mix Pd source, ligand, base, and 30 mol% Pivalic Acid.

-

Why Pivalic Acid? It acts as a proton shuttle, lowering the energy barrier for the C-H cleavage step at the acidic C2 position.

-

-

Add Aryl Bromide and 1,5-naphthyridine.

-

Heat to 120°C.

-

Validation: High regioselectivity for C2 is observed due to the acidity of the C-H bond adjacent to Nitrogen (

driven).

References

-

Minisci, F., et al. "Mechanism and Selectivity of Radical Alkylation of Heteroaromatic Bases." Tetrahedron, 1971.

-

Hartwig, J. F. "Borylation of C-H Bonds in Nitrogen-Containing Heterocycles."[3] Science, 2016.

-

Fagnou, K. "Palladium-Catalyzed C-H Activation of N-Heterocycles." Accounts of Chemical Research, 2008.

-

Litvinov, V. P. "Advances in the chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 2011.

-

Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie Int. Ed., 2019.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-1,5-naphthyridin-2-amine

Ticket ID: #NAP-8492-PUR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

User Query Analysis

Subject: Difficulty achieving >98% purity for 3-bromo-1,5-naphthyridin-2-amine. Common Symptoms:

-

Tailing on Silica: The compound streaks on TLC and flash columns, co-eluting with impurities.[1]

-

Regioisomer Contamination: Presence of 3,7-dibromo or 4-bromo byproducts.[1]

-

Solubility Issues: "Brick dust" behavior in non-polar solvents.

Part 1: The Triage (Root Cause & Solutions)

Welcome to the Technical Support Center. Based on the structural properties of the 1,5-naphthyridine scaffold, your purification challenges likely stem from the basicity of the N1/N5 nitrogens and the lipophilicity changes introduced by the bromine atom.

Below is the Purification Decision Matrix to guide your next step:

Figure 1: Decision matrix for selecting the optimal purification route based on crude impurity profile.

Part 2: Detailed Protocols

Protocol A: Recrystallization (The "Green" Method)

Best for: Removing di-brominated byproducts and trace starting material (1,5-naphthyridin-2-amine). Mechanism: The introduction of bromine at the C3 position significantly alters the crystal lattice energy compared to the planar starting material.

Step-by-Step:

-

Solvent Selection: Acetonitrile (MeCN) is the gold standard for brominated naphthyridines.[1] Ethanol (EtOH) is a secondary choice but may require water as an anti-solvent.[1]

-

Dissolution: Suspend the crude solid in MeCN (10 mL per gram). Heat to reflux (

) until fully dissolved.[1] -

Cooling: Allow the solution to cool to room temperature slowly (over 2 hours) without stirring. Rapid cooling traps impurities.[1]

-

Harvest: Cool further to

in an ice bath for 30 minutes. Filter the precipitate and wash with cold MeCN.[1]

Data Reference:

| Solvent System | Yield (%) | Purity Improvement | Notes |

|---|---|---|---|

| Acetonitrile | 65-75% | High (removes dibromo) | Best balance of yield/purity.[1] |

| EtOH : H2O (9:1) | 80-85% | Moderate | Higher yield, but risks co-precipitation of SM. |

| DMF : H2O | >90% | Low | Difficult to dry; residual DMF affects next step.[1] |

Protocol B: Buffered Flash Chromatography (The "Anti-Tailing" Method)

Best for: Separating regioisomers or when recrystallization fails.[1] The Problem: The pyridine-like nitrogens (N1, N5) interact strongly with acidic silanols on silica gel, causing peak broadening (tailing).[2]

The Solution (TEA-Buffered Silica):

-

Column Pre-treatment: Do not just add triethylamine (TEA) to the mobile phase.[1]

-

Mobile Phase: Run a gradient of DCM : MeOH (98:2 to 90:10) containing 1% TEA or 1% NH

OH .-

Note: Avoid Acetone; it can form Schiff bases with the primary amine.[1]

-

-

Loading: Dissolve the crude in a minimum amount of DCM/MeOH. If solubility is poor, use "dry loading" (adsorb onto Celite).[2]

Protocol C: Acid-Base Extraction Workflow

Best for: Bulk removal of non-basic impurities (e.g., brominated phenols or neutral tars) before chromatography.[1]

Figure 2: Acid-base workup strategy to isolate the basic naphthyridine amine from neutral impurities.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my LCMS show a mass of M+2 with almost equal intensity?

A: This is not an impurity; it is the isotopic signature of Bromine (

Q2: Can I use NBS in DMF instead of Acetonitrile?

A: Yes, but be cautious. While DMF improves solubility, it often leads to over-bromination because the reaction kinetics are faster. If you must use DMF, lower the temperature to

Q3: The amine is not eluting from the column even with 10% MeOH. A: The interaction with silica is too strong.[1] Switch to Amine-functionalized silica (NH2-silica) or use a reverse-phase C18 column with a gradient of Water:Acetonitrile (0.1% Formic Acid).[1] Note that in acidic mobile phases (Reverse Phase), the retention time will shift significantly as the molecule becomes protonated.

References

-

Litvic, M. et al. (2020).[1] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI Molecules. Link

-

Sigma-Aldrich. (2024).[1] 3-Bromo-1,5-naphthyridine Product Specification and Safety Data. Link

-

BenchChem Tech Support. (2025).[1] Purification of Halogenated Naphthyridine Compounds: Troubleshooting Guide. Link

-

PubChem. (2025).[1][3] Compound Summary: 1,5-Naphthyridin-2-amine.[1][4] National Library of Medicine.[1] Link

Sources

Technical Support Center: Optimizing Reaction Temperature for Bromonaphthyridine Substitution

Welcome to the technical support center for optimizing substitution reactions on the bromonaphthyridine scaffold. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance reaction efficiency, minimize side-product formation, and troubleshoot common issues encountered during the functionalization of this important heterocyclic core.

Naphthyridines are privileged scaffolds in medicinal chemistry, but their synthesis and modification can be challenging. Temperature is one of the most critical, yet sometimes overlooked, parameters in these reactions. This guide provides in-depth, experience-based insights into harnessing temperature to drive your reactions to success.

Part 1: Frequently Asked Questions (FAQs) on Temperature Optimization

This section addresses fundamental questions regarding the role of temperature in nucleophilic aromatic substitution (SNAr) and related cross-coupling reactions on bromonaphthyridines.

Q1: How does temperature fundamentally impact the rate and outcome of a substitution reaction on a bromonaphthyridine?

Temperature is a double-edged sword in chemical synthesis. Its primary role is to provide the necessary activation energy for a reaction to proceed at a reasonable rate.[1][2] According to the Arrhenius equation, a general rule of thumb is that the rate of many organic reactions doubles for every 10 °C increase in temperature.

However, beyond kinetics, temperature also influences:

-

Thermodynamic vs. Kinetic Control: At lower temperatures, the reaction may favor the most rapidly formed product (kinetic control). At higher temperatures, the system has enough energy to overcome larger activation barriers, potentially leading to the most stable product (thermodynamic control).

-

Side Reactions and Decomposition: Every side reaction has its own activation energy.[3] Excessively high temperatures can provide sufficient energy to initiate undesired pathways, such as decomposition of the starting material or product, or reactions with the solvent.[1][4] Naphthyridine rings, while aromatic, can undergo decomposition at elevated temperatures, sometimes leading to nitrogen release and oligomerization.[4]

-

Solubility: Reactants must be in solution to react efficiently. Temperature is often increased to improve the solubility of starting materials, particularly in polar aprotic solvents commonly used for these reactions.

Q2: What is a sensible starting temperature for my substitution reaction?

For a typical nucleophilic aromatic substitution or a palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) on a bromonaphthyridine, a conservative starting point is often between 80 °C and 100 °C .[2] Many reactions are reported in this range using solvents like DMF, DMSO, or dioxane.

However, the optimal temperature is highly dependent on:

-

The Nucleophile: A highly reactive nucleophile (e.g., a deprotonated alkoxide) may react at a lower temperature than a weaker one (e.g., a neutral aniline).

-

The Catalyst System (if applicable): Modern palladium catalysts with specialized ligands can operate efficiently at lower temperatures, sometimes even room temperature, whereas older systems may require more thermal energy.[5][6]

-

The Naphthyridine Isomer: The position of the bromine and the nitrogen atoms within the naphthyridine core affects the electrophilicity of the carbon undergoing substitution. Highly electron-deficient systems may react under milder conditions.

It is always recommended to start at a moderate temperature and gradually increase it while monitoring the reaction by TLC or LC-MS.[1][2]

Q3: Can microwave heating be used to optimize these reactions?

Absolutely. Microwave-assisted synthesis is a powerful tool for reaction optimization.[7][8][9] It allows for rapid, uniform heating of the reaction mixture, often leading to dramatically reduced reaction times and improved yields.[8][9] For temperature screening, microwave reactors offer precise control and can quickly evaluate a range of temperatures (e.g., from 80 °C to 180 °C) in a matter of minutes per experiment, as opposed to hours with conventional heating.[10][11]

Part 2: Troubleshooting Guide: When Temperature is the Problem

This section is structured to help you diagnose and solve common experimental issues where temperature is a likely culprit.

Q4: Problem - My reaction shows no or very low conversion.

If your starting material remains largely unconsumed after several hours, temperature is a primary suspect.

Caption: Experimental workflow for parallel temperature screening.

Step-by-Step Methodology:

-

Preparation: In a glovebox, add the bromonaphthyridine, palladium precatalyst, ligand, and base to five separate microwave vials equipped with stir bars.

-

Reagent Addition: Outside the glovebox, add the solvent and the amine nucleophile to each vial under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Seal the vials and place them in separate wells of a parallel synthesizer or run them sequentially in a microwave reactor at the designated temperatures (80, 100, 120, 140 °C) for a fixed time (e.g., 4 hours). Leave one vial at room temperature as a negative control.

-

Analysis: After the specified time, cool the vials to room temperature. Take a small, measured aliquot from each reaction, dilute it with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS to determine the ratio of starting material to product and identify any major impurities.

-

Interpretation: Compare the results to identify the temperature that provides the best balance of high conversion and low impurity formation.

Example Data Interpretation:

| Temperature (°C) | Conversion (%) | Desired Product (%) | Main Impurity (%) | Observations |

| Room Temp | < 5% | < 5% | 0% | No significant reaction. |

| 80 | 65% | 63% | 2% (Hydrodehalogenation) | Clean but incomplete reaction. |

| 100 | 98% | 95% | 3% (Hydrodehalogenation) | Optimal. High conversion, clean profile. |

| 120 | >99% | 85% | 15% (Decomposition products) | Reaction complete, but product degradation observed. |

| 140 (MW) | >99% | 70% | 30% (Decomposition products) | Very fast, but significant decomposition. |

This structured approach clearly identifies 100 °C as the optimal temperature, as higher temperatures lead to undesirable side reactions despite achieving full conversion.

References

-

Ohtani, E., et al. (2019). Decomposition and oligomerization of 2,3-naphthyridine under high-pressure and high-temperature conditions. Scientific Reports, 9(1), 7338. Available from: [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

-

Charaschanya, S., et al. (2019). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. The Journal of Organic Chemistry, 84(9), 5536-5546. Available from: [Link]

-

Ravichandran, S., et al. (n.d.). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. Retrieved from [Link]

-

Virupakshi, M., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 15(6), 3949-3982. Available from: [Link]

-

Joshi, U. J., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical Research, 12(2). Available from: [Link]

-

Lin, C., et al. (2009). Application of a Recyclable Fluorous Oxime in the Convenient Synthesis of 3-Amino-1,2-benzisoxazoles and 4-Amino-1H-2,3-benzoxazines. ChemInform, 40(39). Available from: [Link]

-

Shinde, S., et al. (n.d.). Microwave Assisted Synthesis of 2-(3-Methyl-1H-Indazol-1-yl) containing 1, 8-Naphthyridine Moiety as possible Antimicrobial Agents. ResearchGate. Retrieved from [Link]

-

Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 4033-4035. Available from: [Link]

-

Guram, A. S., et al. (2007). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Accounts of Chemical Research, 40(8), 666-678. Available from: [Link]

-

Evans, M. (2018). 21.03 Nucleophile + Alkyl (Pseudo)halide: Temperature Effects. YouTube. Retrieved from [Link]

-

Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414-19424. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Decomposition and oligomerization of 2,3-naphthyridine under high-pressure and high-temperature conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajrconline.org [ajrconline.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Purification of 3-bromo-1,5-naphthyridin-2-amine

Case ID: REC-NAP-03BR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Solvent Strategy

User Query: Optimal solvent systems for the recrystallization of 3-bromo-1,5-naphthyridin-2-amine (CAS: 50786-27-1).

Technical Assessment: The target compound features a 1,5-naphthyridine core (electron-deficient heteroaromatic), a 2-amino group (hydrogen bond donor/acceptor), and a 3-bromo substituent (lipophilic, heavy atom). This combination creates a specific solubility profile:

-

Moderate Polarity: The amine increases polarity, but the aromatic system and bromine atom limit water solubility.

-

High Melting Point: Predicted MP is ~107–111°C [1], suggesting a rigid crystal lattice that requires thermal energy to disrupt.

-

Basicity: The N-1 and N-5 nitrogens are basic; avoid strong acidic solvents unless forming a salt.

Solvent Selection Matrix

| Solvent System | Classification | Success Probability | Mechanism of Action |

| Ethanol (Abs.) | Protic Polar | High (Primary) | Dissolves polar amine at reflux; reduced solubility at RT due to hydrophobic Br/aromatic core. |

| Acetonitrile | Aprotic Polar | High (Secondary) | Excellent for "oiling out" prevention. Solubilizes the core but often precipitates the solid sharply upon cooling. |

| Toluene | Aromatic | Medium | Good for removing non-polar tars. Requires high reflux temp (110°C). |

| DMF / Water | Binary | Specialist | Use only if compound is insoluble in boiling Ethanol. (Ratio: 9:1 start). |

| Ethyl Acetate / Hexane | Binary | Medium | Good for final polishing. Dissolve in min. hot EtOAc, add Hexane to cloud point. |

Decision Logic & Workflow

Do not guess. Follow this solubility mapping logic to determine the correct solvent for your specific crude batch.

Figure 1: Solubility screening workflow. Perform this test on a 50-100mg scale before committing the full batch.

Standard Operating Procedures (SOPs)

Protocol A: The Ethanol Method (Primary Recommendation)

Best for: General purification after bromination or amination reactions.

-

Preparation: Place crude this compound in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Dissolution: Add Ethanol (Absolute) roughly 5 mL per gram of crude.

-

Heating: Heat the mixture to reflux (78°C) with stirring.

-

Checkpoint: If solid remains, add ethanol in 1 mL increments through the condenser until clear.

-

-

Filtration (Optional): If black specks (carbon/Pd residues) persist despite full dissolution, perform a hot filtration using a pre-warmed glass funnel.

-

Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring.

-

Critical: Do not place directly on a cold bench; rapid cooling traps impurities.[1]

-

-

Finishing: Once at room temperature, place in an ice bath (0-4°C) for 30 minutes.

-

Collection: Filter via vacuum (Buchner funnel). Wash the cake with cold (-20°C) Ethanol.

Protocol B: The Anti-Solvent Method (Stubborn Impurities)

Best for: Removing non-polar byproducts or if the compound is too soluble in Ethanol.

-

Dissolve crude in minimal Dichloromethane (DCM) or Ethyl Acetate at warm temperature (not boiling).

-

Filter off any insoluble inorganic salts.

-

Slowly add Hexane or Heptane dropwise to the stirring solution until a persistent cloudiness (turbidity) appears.

-

Add one drop of the polar solvent (DCM/EtOAc) to clear the solution again.

-

Cover and let stand undisturbed. As the volatile solvent (DCM) evaporates or the solution cools, pure crystals will grow.

Troubleshooting Guide (FAQ)

Q1: The solution turned into a sticky oil instead of crystals ("Oiling Out"). What do I do?

Diagnosis: This occurs when the compound separates as a liquid phase before it crystallizes, usually because the temperature dropped too fast or the solvent is too polar/wet. Corrective Action:

-

Reheat the mixture until the oil redissolves.

-

Seed: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

-

Adjust Solvent: Add a small amount of a more non-polar solvent (e.g., Toluene) to change the dielectric constant.

-

Slow Cool: Wrap the flask in aluminum foil or a towel to slow the cooling rate significantly.

Q2: My yield is very low (<40%). Where is my compound?

Diagnosis: The compound is likely too soluble in the chosen solvent at room temperature. Corrective Action:

-

Concentrate: Evaporate 50% of the mother liquor (filtrate) and repeat the cooling process to harvest a "second crop."

-

Check pH: Naphthyridines are basic. If your solvent was acidic (even slightly), the compound might be protonated and stuck in solution. Ensure neutral conditions.

Q3: The crystals are colored (yellow/brown) but should be off-white.

Diagnosis: Chromophore impurities (oxidized byproducts) are trapped in the lattice. Corrective Action:

-

Redissolve in the hot solvent.

-

Add Activated Charcoal (1-2% by weight) .

-

Stir at reflux for 10 minutes.

-

Perform a Hot Filtration through Celite to remove the charcoal.

-

Recrystallize as normal.

Technical Specifications & Safety

| Property | Value | Source |

| Molecular Formula | C8H5BrN2 | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| Predicted Boiling Point | 289.4 ± 20.0 °C | [1] |

| Predicted Melting Point | 107 – 111 °C | [1] |

| pKa (Predicted) | ~3.5 (N-1/N-5 basicity) | [2] |

Safety Warning: Brominated naphthyridines can be skin irritants and eye hazards.

-

H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

-

SciFinder / Chemical Suppliers. (2025). Property Data for this compound (CAS 17965-71-8). Retrieved from and .

- Brown, D. J. (2008). The Naphthyridines (The Chemistry of Heterocyclic Compounds, Vol. 63). Wiley-Interscience. (General reference for naphthyridine solubility and basicity).

-

University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. Retrieved from .

-

Litvic, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI Molecules. Retrieved from .

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Position Coupling of Naphthyridines

Welcome to the technical support center for navigating the complexities of C-3 position coupling reactions on naphthyridine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to efficiently functionalize this important heterocyclic core, particularly when encountering challenges related to steric hindrance.

The unique electronic and structural features of naphthyridines make them valuable in medicinal chemistry and materials science.[1][2][3][4] However, the reactivity of the C-H bonds can be influenced by the position of the nitrogen atoms, leading to challenges in achieving regioselectivity, especially at the sterically more demanding C-3 position.[5][6] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles.

Understanding the Challenge: Steric Hindrance at the C-3 Position

The C-3 position of many naphthyridine isomers is flanked by a pyridine ring and a hydrogen atom at the C-4 position. During a coupling reaction, the approach of a bulky catalyst and the coupling partner to the C-3 position can be sterically impeded. This can lead to low yields, undesired side products, or a complete lack of reactivity.

Visualizing the Problem

Caption: Steric clash at the C-3 position of the naphthyridine core.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

FAQ 1: My C-3 coupling reaction is not proceeding. What are the first things I should check?

Answer: When a reaction fails, a systematic approach to troubleshooting is crucial. Start by evaluating the fundamental components of your reaction.

1. Catalyst and Ligand Integrity:

-

Palladium Source: Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species.[7] If this reduction is inefficient, the catalytic cycle won't start. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more modern, air-stable precatalyst.

-

Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and influencing its reactivity and selectivity.[8][9][10] For sterically hindered couplings, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to promote oxidative addition and reductive elimination.[11]

-

Ligand Oxidation: Phosphine ligands can be sensitive to air.[7] Ensure you are using fresh ligands or those that have been stored properly under an inert atmosphere.

2. Reaction Conditions:

-

Solvent and Base Purity: Ensure your solvents are anhydrous and have been thoroughly degassed. Oxygen can deactivate the catalyst.[7][12] The choice and purity of the base are also critical for the transmetalation step in many cross-coupling reactions.[7]

-

Temperature: Many cross-coupling reactions require elevated temperatures to overcome activation barriers. If your reaction is sluggish at a lower temperature, a careful increase may improve the reaction rate. However, be aware that excessive heat can lead to catalyst decomposition.[7]

-

Inert Atmosphere: Strict exclusion of oxygen is paramount for the stability of the active Pd(0) catalyst.[7][12] Ensure your reaction setup is properly purged with an inert gas like argon or nitrogen.

3. Substrate Purity:

-

Naphthyridine Starting Material: Impurities in your starting material can poison the catalyst. Ensure your naphthyridine substrate is pure.

-

Coupling Partner: The purity of your coupling partner (e.g., boronic acid, organozinc reagent) is also important.